oxepane-4-sulfonyl chloride
CAS No.: 1465189-77-8
Cat. No.: VC11527455
Molecular Formula: C6H11ClO3S
Molecular Weight: 198.67 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1465189-77-8 |
|---|---|
| Molecular Formula | C6H11ClO3S |
| Molecular Weight | 198.67 g/mol |
| IUPAC Name | oxepane-4-sulfonyl chloride |
| Standard InChI | InChI=1S/C6H11ClO3S/c7-11(8,9)6-2-1-4-10-5-3-6/h6H,1-5H2 |
| Standard InChI Key | LRPMTTMFXZOIGB-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(CCOC1)S(=O)(=O)Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
Oxepane-4-sulfonyl chloride features a seven-membered oxepane ring substituted at the 4-position with a sulfonyl chloride group (). The SMILES notation confirms its bicyclic ether backbone, while the InChIKey provides a unique identifier for computational studies. The sulfonyl chloride moiety introduces significant polarity, with a calculated topological polar surface area (TPSA) of 54.0 Ų , rendering the compound moderately soluble in polar aprotic solvents.
Spectroscopic and Collision Cross-Section Data
Collision cross-section (CCS) predictions via ion mobility spectrometry reveal adduct-specific behavior:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 199.01903 | 139.2 |
| [M+Na]+ | 221.00097 | 147.7 |
| [M-H]- | 197.00447 | 140.5 |
| [M+Na-2H]- | 218.98642 | 142.7 |
These values suggest a compact molecular conformation in the gas phase, with sodium adducts exhibiting larger CCS due to ion-dipole interactions. The species at m/z 199.01903 aligns with the molecular formula’s isotopic pattern, critical for mass spectrometry-based identification in complex mixtures.
Synthetic Methodologies
General Sulfonyl Chloride Synthesis
While no direct synthesis route for oxepane-4-sulfonyl chloride is documented, established methods for analogous compounds involve:
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Sulfonic Acid Chlorination: Treatment of oxepane-4-sulfonic acid with or under anhydrous conditions.
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Ring-Expansion Strategies: Recent advances in oxepane synthesis , including Nicholas–Ferrier rearrangements and radical cyclizations, could be adapted to construct the oxepane backbone prior to sulfonation.
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Late-Stage Functionalization: Direct sulfonation of preformed oxepane derivatives using chlorosulfonic acid, though this risks ring-opening in strained systems .
Challenges in Oxepane Functionalization
The seven-membered oxepane ring introduces unique synthetic hurdles:
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Ring Strain: Despite oxepane’s lower strain compared to smaller rings, the sulfonyl chloride group’s bulk may induce conformational distortions affecting reactivity .
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Regioselectivity: Achieving selective sulfonation at the 4-position requires careful control of reaction conditions to avoid polysubstitution .
Industrial and Pharmaceutical Applications
Pharmaceutical Intermediates
As a sulfonyl chloride, the compound serves as a precursor to sulfonamides—a pharmacophore present in >150 FDA-approved drugs . Key applications include:
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Antimicrobial Agents: Analogous to ethane sulfonyl chloride (CAS 594-44-5) , oxepane-4-sulfonyl chloride could yield sulfonamide antibiotics with enhanced bioavailability via the oxepane ring’s improved metabolic stability.
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Kinase Inhibitors: The oxepane scaffold’s similarity to carbohydrate motifs positions it as a candidate for ATP-competitive kinase inhibitors in oncology.
Materials Science Applications
In polymer chemistry, sulfonyl chlorides act as crosslinking agents. The oxepane ring’s flexibility could enable the synthesis of:
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Self-Healing Elastomers: Incorporating oxepane-4-sulfonyl chloride into polythioether networks may enhance mechanical resilience.
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Ion-Exchange Membranes: Sulfonic acid derivatives of the compound could serve as proton conductors in fuel cells .
Future Research Directions
Synthetic Optimization
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Catalytic Asymmetric Sulfonation: Developing chiral catalysts to access enantiomerically pure sulfonamides for CNS-targeted therapeutics .
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Continuous Flow Synthesis: Mitigating thermal degradation risks during large-scale production .
Biological Evaluation
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